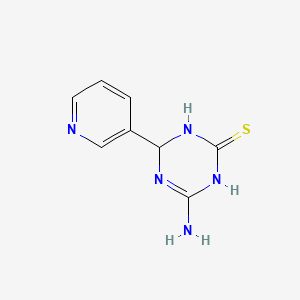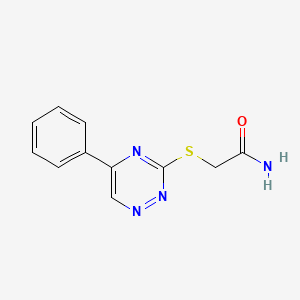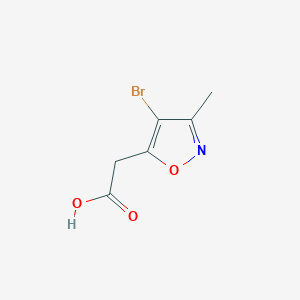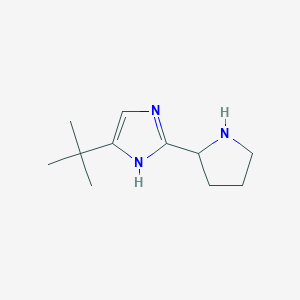
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to the piperidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and purification techniques can also play a crucial role in the large-scale synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group can protect reactive sites during chemical reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The exact molecular pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butoxycarbonyl)piperidine-1-carboxylic acid: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)piperidine-1-carboxylic acid: Lacks the Boc protecting group.
4-(Tert-butoxycarbonyl)-4-methylpiperidine-1-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
4-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-1-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This combination imparts specific chemical properties, such as increased stability and lipophilicity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H18F3NO4 |
|---|---|
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C12H18F3NO4/c1-10(2,3)20-8(17)11(12(13,14)15)4-6-16(7-5-11)9(18)19/h4-7H2,1-3H3,(H,18,19) |
Clave InChI |
SKEHXZSBZZMSCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



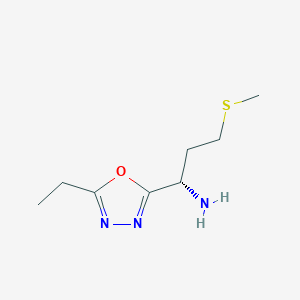
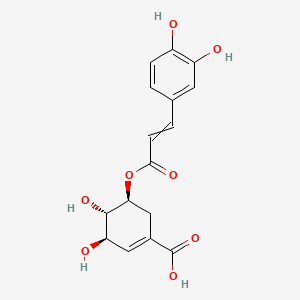


![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid](/img/structure/B11814932.png)

![4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B11814936.png)
![2-[[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B11814942.png)
